3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
Description
3-{7-[(4-Chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic coumarin derivative featuring a 4-methyl-substituted coumarin core (2H-chromen-2-one). The compound is functionalized at position 3 with a propanoic acid moiety and at position 7 with a 4-chlorobenzyloxy group.
Properties
Molecular Formula |
C20H17ClO5 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
3-[7-[(4-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid |
InChI |
InChI=1S/C20H17ClO5/c1-12-16-7-6-15(25-11-13-2-4-14(21)5-3-13)10-18(16)26-20(24)17(12)8-9-19(22)23/h2-7,10H,8-9,11H2,1H3,(H,22,23) |
InChI Key |
NUSVUTFCQWFVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin and 4-chlorobenzyl bromide.
Etherification: The 7-hydroxy-4-methylcoumarin is reacted with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate to form 7-[(4-chlorobenzyl)oxy]-4-methylcoumarin.
Propanoic Acid Addition: The resulting compound is then subjected to a reaction with 3-bromopropanoic acid under basic conditions to yield the final product, 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the coumarin ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives at the chlorobenzyl position.
Scientific Research Applications
3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Coumarin derivatives with modifications at positions 3, 4, and 7 are well-studied for their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs from the literature:
Key Observations
Substituent Effects at Position 7: The 4-chlorobenzyloxy group in the target compound balances moderate hydrophobicity and electronic effects (Cl atom) compared to bulkier groups like anthracen-9-ylmethoxy (Compound 14) or biphenyl-2-ylmethoxy (Compounds 15, 16). The isoquinolin-1-ylmethoxy group (Compound 13) introduces nitrogen heteroatoms, which may facilitate hydrogen bonding with biological targets .
Position 4 Modifications :
- The methyl group at position 4 (target compound and Compounds 13, 16) is smaller than the 8-methyl substituent in Compounds 14 and 13. The latter may introduce steric hindrance, affecting binding to enzymatic pockets .
Synthetic Efficiency :
- Compound 16 achieved the highest yield (94%), attributed to the stability of the biphenyl-2-ylmethoxy intermediate during NaOH hydrolysis. In contrast, anthracene-containing Compound 14 had a lower yield (77%), possibly due to steric challenges during synthesis .
Physical Properties :
- Melting points correlate with substituent bulk: Compound 15 (87–88°C, biphenyl-2-ylmethoxy) has a lower melting point than Compound 14 (190–191°C, anthracen-9-ylmethoxy), reflecting differences in crystal packing and intermolecular interactions .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Smaller aromatic groups (e.g., 4-chlorobenzyloxy) may optimize solubility without sacrificing binding affinity, whereas bulkier groups (e.g., anthracene) could improve potency at the expense of pharmacokinetic properties .
- Synthetic Feasibility : Biphenyl-2-ylmethoxy-substituted coumarins (Compounds 15, 16) demonstrate high yields, suggesting their suitability for scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
